molecular formula C8H14O B14473575 1-Cyclopropyl-3-methylbutan-2-one CAS No. 66557-34-4

1-Cyclopropyl-3-methylbutan-2-one

Katalognummer: B14473575
CAS-Nummer: 66557-34-4
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: JBHWZPCFTXKFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-3-methylbutan-2-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylbutan-2-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of cyclopropylmethyl bromide with methyl ethyl ketone in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., NaOH) facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3-methylbutan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-3-methylbutan-2-one involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive. This reactivity allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclopropylmethyl ketone: Shares the cyclopropyl group but differs in the overall structure.

    3-Methyl-2-butanone: Similar in the butanone backbone but lacks the cyclopropyl group.

    Cyclopropylacetone: Another cyclopropyl-containing ketone with different positioning of the functional groups.

Uniqueness: 1-Cyclopropyl-3-methylbutan-2-one is unique due to the combination of the cyclopropyl group and the butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

66557-34-4

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

1-cyclopropyl-3-methylbutan-2-one

InChI

InChI=1S/C8H14O/c1-6(2)8(9)5-7-3-4-7/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

JBHWZPCFTXKFBE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.